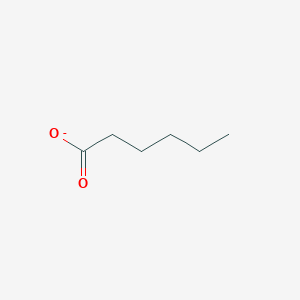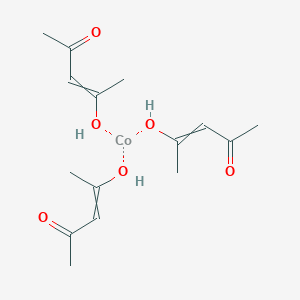
17-Hydroxypregna-4,6-dien-3,20-dion
Übersicht
Beschreibung
Megestrol, also known as magestin or megeron, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, megestrol is considered to be a steroid lipid molecule. Megestrol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Megestrol has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, megestrol is primarily located in the cytoplasm and membrane (predicted from logP). Megestrol can be converted into megestrol acetate.
Megestrol is a 3-oxo Delta(4)-steroid that is pregna-4,6-diene-3,20-dione substituted by a hydroxy group at position 17. It has a role as a contraceptive drug, an antineoplastic agent, an appetite enhancer, a progestin and a synthetic oral contraceptive. It is a 20-oxo steroid, a 17alpha-hydroxy steroid, a 3-oxo-Delta(4) steroid and a tertiary alpha-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
17-Hydroxypregna-4,6-dien-3,20-dion: wird in der Krebsforschung als bioaktives Molekül eingesetzt. Es dient als Referenzmaterial für analytische Studien, die entscheidend sind, um die Wechselwirkungen der Verbindung und ihre Auswirkungen auf Krebszellen zu verstehen .
Biochemie
In der Biochemie wird diese Verbindung verwendet, um die Steroidbiochemie und die Synthese verwandter Hormone zu untersuchen. Ihre Transformationen und Derivate werden analysiert, um ihre biochemischen Pfade und potenziellen therapeutischen Anwendungen zu verstehen .
Pharmakologie
Pharmakologisch wird This compound für seine Rolle bei der Synthese von Kortikosteroid-Medikamenten untersucht. Es dient als Zwischenprodukt bei der Herstellung von Medikamenten wie Hydrocortison und Prednisolon, die zur Behandlung einer Reihe von entzündlichen und Autoimmunerkrankungen eingesetzt werden .
Organische Chemie
In der organisch-chemischen Forschung ist die Verbindung ein interessantes Objekt für Reaktionsstudien, wie z. B. die Bildung von Hydrazonen unter verschiedenen Bedingungen. Diese Studien tragen zum Verständnis der Reaktivität von Steroidmolekülen und der Entwicklung neuer synthetischer Wege bei .
Industrielle Anwendungen
Industriell wird This compound als Zwischenprodukt und Verunreinigungsmessstandard bei der Herstellung von Pharmazeutika verwendet. Es ist nicht für die direkte medizinische Verwendung bestimmt, spielt aber eine entscheidende Rolle bei der Gewährleistung der Qualität und Sicherheit von pharmazeutischen Produkten .
Umweltstudien
Umweltstudien, die This compound betreffen, konzentrieren sich auf seine sichere Handhabung und Entsorgung. Forschungen werden durchgeführt, um Umweltverschmutzung zu vermeiden und sicherzustellen, dass Abfallprodukte aus seiner Verwendung ordnungsgemäß behandelt und entsorgt werden .
Analytische Chemie
Als zertifiziertes Referenzmaterial ist This compound in der analytischen Chemie unerlässlich für die Kalibrierung und Validierung von Analysegeräten. Dies gewährleistet die Genauigkeit und Zuverlässigkeit der Daten in der wissenschaftlichen Forschung .
Steroidchemie
Die Verbindung ist in der Steroidchemie von entscheidender Bedeutung für das Studium der Steroidogenese und die Synthese verschiedener Steroidhormone. Sie liefert Erkenntnisse über die strukturellen Voraussetzungen für die biologische Aktivität und die Entwicklung neuer therapeutischer Mittel .
Safety and Hazards
Safety precautions for handling “17-Hydroxypregna-4,6-diene-3,20-dione” include wearing protective eyewear, clothing, and gloves, and avoiding skin contact . If toxic or irritating substances are produced during experimentation, the operation should be completed inside a glove box to avoid harm to the experimenter .
Wirkmechanismus
Target of Action
17-Hydroxypregna-4,6-diene-3,20-dione, also known as 17-Hydroxy-6-dehydroprogesterone
Mode of Action
Steroids typically exert their effects by binding to specific steroid receptors, altering the transcription of target genes, and thereby influencing cellular function .
Biochemical Pathways
Steroids generally influence a wide range of physiological processes, including immune response, metabolism, inflammation, and others, through their interaction with steroid receptors .
Pharmacokinetics
As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
As a steroid, it likely influences a variety of cellular functions by altering gene transcription .
Action Environment
The action, efficacy, and stability of 17-Hydroxypregna-4,6-diene-3,20-dione are likely to be influenced by various environmental factors, including the presence of other hormones, the specific cellular environment, and the overall physiological state of the organism .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,16-18,24H,6-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVNBBXAMBZTMQ-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947683 | |
| Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Megestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.25e-02 g/L | |
| Record name | Megestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2477-60-3, 3562-63-8 | |
| Record name | 17-Hydroxy-6-dehydroprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002477603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Megestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.0 - 220.0 °C | |
| Record name | Megestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)



![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)

![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)
![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)
![2-Amino-4-(2-chlorophenyl)-6-[(4-chlorophenyl)thio]pyridine-3,5-dicarbonitrile](/img/structure/B1226120.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B1226122.png)
![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)
